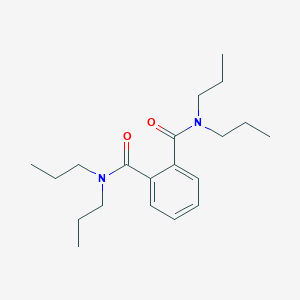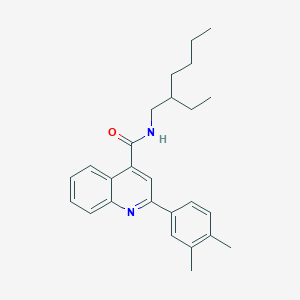![molecular formula C11H10F3N3O2 B442802 5-metil-7-(trifluorometil)pirazolo[1,5-a]pirimidina-3-carboxilato de etilo CAS No. 514799-12-3](/img/structure/B442802.png)
5-metil-7-(trifluorometil)pirazolo[1,5-a]pirimidina-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C11H10F3N3O2 . It is part of the pyrazolo[1,5-a]pyrimidine family of N-heterocyclic compounds, which have attracted significant attention in medicinal chemistry and material science due to their diverse biological activity and significant photophysical properties .
Synthesis Analysis
The synthesis of this compound and its derivatives has been widely studied. One method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . Another approach involves a Cu (II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem . The structure is based on a pyrazolo[1,5-a]pyrimidine core, with additional functional groups attached at specific positions .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, a SAr type reaction was achieved by first activating the C-O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the addition of amine or thiol giving monosubstituted derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases such as PubChem . For example, it is known that the compound forms colorless crystals with a melting point of 85–86°C .Aplicaciones Científicas De Investigación
- Los químicos medicinales exploran sus modificaciones estructurales para diseñar nuevos candidatos a fármacos. El grupo trifluorometilo aumenta la lipofilia y la estabilidad metabólica, lo que lo hace atractivo para el desarrollo de fármacos .
Síntesis orgánica y química medicinal
Nanogeneradores flexibles y recolección de energía
Direcciones Futuras
The future directions for the study of this compound and its derivatives are promising. The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . The compound’s potential for antitumor activity and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been extensively studied due to their diverse biological activity . They have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biochemical reactions due to their antimetabolite properties .
Pharmacokinetics
It is known that the presence of fluorine atom or fluoroalkyl groups can increase the metabolic stability, lipophilicity, and binding affinity to receptors of a molecule .
Result of Action
Pyrimidine derivatives have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .
Análisis Bioquímico
Biochemical Properties
Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with purine analogues, acting as an antimetabolite in purine biochemical reactions . This interaction can inhibit or modify the activity of enzymes involved in purine metabolism, thereby affecting the overall metabolic pathways.
Cellular Effects
The effects of Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent . Additionally, it affects the production of nitric oxide and tumor necrosis factor-α in human microglia cells, demonstrating its anti-inflammatory properties .
Molecular Mechanism
At the molecular level, Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of the endoplasmic reticulum chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . These interactions highlight its potential as a neuroprotective and anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged observation of its effects
Dosage Effects in Animal Models
The effects of Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in purine metabolism, acting as an antimetabolite . This interaction can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate within cells and tissues are critical for its activity. The compound is transported by specific binding proteins and transporters, which facilitate its localization and accumulation in target tissues . This distribution pattern is essential for its therapeutic efficacy and potential side effects.
Subcellular Localization
Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.
Propiedades
IUPAC Name |
ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-3-19-10(18)7-5-15-17-8(11(12,13)14)4-6(2)16-9(7)17/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXMRVPNSIEQKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({3-[4-(Acetyloxy)-3-ethoxybenzylidene]-2-oxocyclopentylidene}methyl)-2-ethoxyphenyl acetate](/img/structure/B442721.png)
![N-{2-[(9H-xanthen-9-ylcarbonyl)amino]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B442722.png)
![N,N-dibenzyl-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B442723.png)
![ethyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442724.png)

![3-chloro-N-(7-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}heptyl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B442726.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)octanamide](/img/structure/B442727.png)

![5-[(1-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B442734.png)
![2-Pyridinylmethyl 3-[(1-naphthyloxy)methyl]benzoate](/img/structure/B442736.png)

![4-Benzyl-1-{4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}piperidine](/img/structure/B442740.png)
![1-[3-(4-Bromophenyl)acryloyl]-4-(4-chlorophenyl)piperazine](/img/structure/B442741.png)